![molecular formula C17H16N4OS B12521916 1-[5-(5-{[2-(Pyridin-4-yl)ethyl]amino}pyrazin-2-yl)thiophen-2-yl]ethan-1-one CAS No. 821783-93-1](/img/structure/B12521916.png)
1-[5-(5-{[2-(Pyridin-4-yl)ethyl]amino}pyrazin-2-yl)thiophen-2-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(5-{[2-(Piridin-4-il)etil]amino}piracin-2-il)tiofen-2-il]etan-1-ona es un compuesto orgánico complejo que presenta un anillo de tiofeno sustituido con una porción de piracina, que se funcionaliza aún más con un grupo de piridina
Métodos De Preparación
La síntesis de 1-[5-(5-{[2-(Piridin-4-il)etil]amino}piracin-2-il)tiofen-2-il]etan-1-ona generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del Anillo de Piracina: A partir de un precursor adecuado, el anillo de piracina se construye mediante reacciones de ciclación.
Reacciones de Sustitución: El anillo de tiofeno se introduce mediante reacciones de sustitución, a menudo utilizando tiofenos halogenados y nucleófilos apropiados.
Funcionalización: El grupo de piridina se une a través de reacciones de sustitución adicionales, a menudo involucrando reacciones de acoplamiento cruzado catalizadas por paladio.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza, utilizando a menudo reactores de flujo continuo y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
1-[5-(5-{[2-(Piridin-4-il)etil]amino}piracin-2-il)tiofen-2-il]etan-1-ona experimenta varios tipos de reacciones químicas:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de los correspondientes sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden realizar utilizando gas hidrógeno en presencia de un catalizador de paladio, convirtiendo los grupos nitro en aminas.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en los anillos de tiofeno o piracina.
Los reactivos comunes utilizados en estas reacciones incluyen agentes halogenantes, agentes reductores como el hidruro de aluminio y litio, y agentes oxidantes. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
1-[5-(5-{[2-(Piridin-4-il)etil]amino}piracin-2-il)tiofen-2-il]etan-1-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: El compuesto se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico, particularmente en el tratamiento de enzimas o receptores específicos.
Industria: El compuesto se utiliza en el desarrollo de materiales avanzados, como semiconductores orgánicos y células fotovoltaicas.
Mecanismo De Acción
El mecanismo de acción de 1-[5-(5-{[2-(Piridin-4-il)etil]amino}piracin-2-il)tiofen-2-il]etan-1-ona implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad. Las vías involucradas a menudo incluyen cascadas de transducción de señales que regulan procesos celulares como la proliferación y la apoptosis.
Comparación Con Compuestos Similares
1-[5-(5-{[2-(Piridin-4-il)etil]amino}piracin-2-il)tiofen-2-il]etan-1-ona se puede comparar con otros compuestos similares, como:
1-(2-(Piridin-2-il)-5-(piridin-3-il)-1,3,4-oxadiazol): Este compuesto también presenta un anillo de piridina, pero difiere en su estructura central.
N-(piridin-2-il)amidas: Estos compuestos comparten la porción de piridina pero tienen diferentes grupos funcionales unidos.
La singularidad de 1-[5-(5-{[2-(Piridin-4-il)etil]amino}piracin-2-il)tiofen-2-il]etan-1-ona radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
821783-93-1 |
|---|---|
Fórmula molecular |
C17H16N4OS |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
1-[5-[5-(2-pyridin-4-ylethylamino)pyrazin-2-yl]thiophen-2-yl]ethanone |
InChI |
InChI=1S/C17H16N4OS/c1-12(22)15-2-3-16(23-15)14-10-21-17(11-20-14)19-9-6-13-4-7-18-8-5-13/h2-5,7-8,10-11H,6,9H2,1H3,(H,19,21) |
Clave InChI |
GDRHTKHOBWKHKZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(S1)C2=CN=C(C=N2)NCCC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B12521851.png)
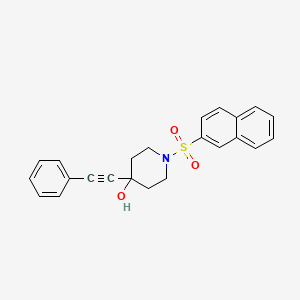

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one](/img/structure/B12521855.png)
![(3r)-3-[(Triethylsilyl)oxy]pyrrolidine](/img/structure/B12521861.png)
![Benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]-](/img/structure/B12521876.png)
![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12521881.png)
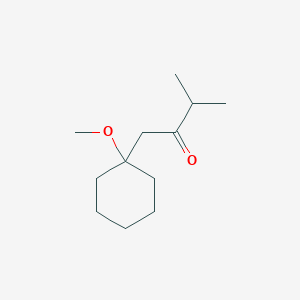
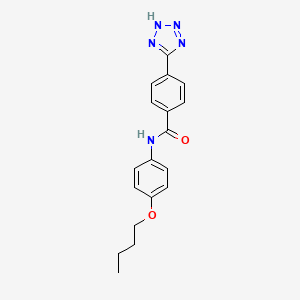
![4-{2-[3,5-Dimethoxy-2-(3-methylbut-2-en-1-yl)phenyl]ethenyl}phenol](/img/structure/B12521898.png)
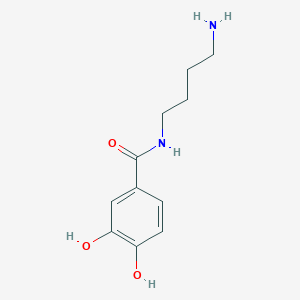
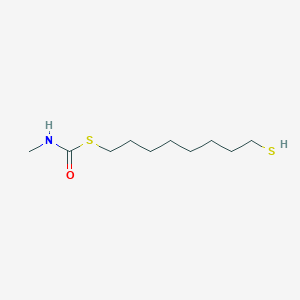
![4-(2-(2,3-Dihydro-4H-benzo[b][1,4]thiazin-4-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12521903.png)
